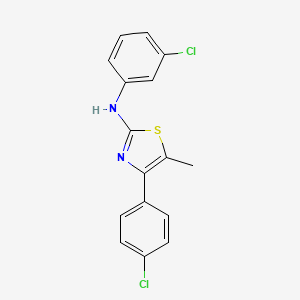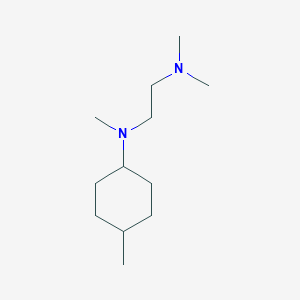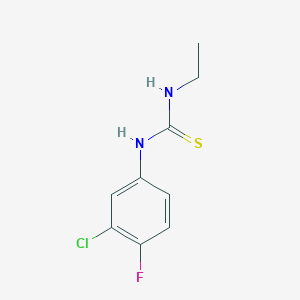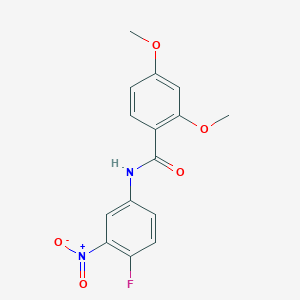
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide, also known as DPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA is a member of the acetanilide family of compounds and is known for its analgesic and anti-inflammatory properties. In
作用機序
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins and other inflammatory mediators. N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is also thought to modulate the activity of ion channels involved in pain signaling, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to have antioxidant effects and to modulate the activity of various enzymes involved in cellular metabolism. N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide for lab experiments is its high potency and specificity. N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to have a high affinity for its target receptors, which makes it an ideal tool for studying the mechanisms of pain and inflammation. However, one limitation of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in in vivo experiments.
将来の方向性
There are several future directions for research on N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide. One area of interest is the development of new analogs of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide with enhanced potency and specificity. Another area of research is the identification of new targets for N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide, which may lead to the discovery of novel therapeutic applications. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide may help to optimize its use in clinical settings. Overall, the potential therapeutic applications of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide make it an exciting area of research for the future.
合成法
The synthesis of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide involves the reaction of 2,5-dimethylaniline with 4-methylacetophenone in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using recrystallization techniques to obtain pure N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide. This synthesis method has been extensively studied and optimized to produce high yields of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide.
科学的研究の応用
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is in the treatment of neuropathic pain. Studies have shown that N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide is effective in reducing pain and inflammation in animal models of neuropathic pain. Additionally, N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide has been shown to have anti-inflammatory effects in models of acute and chronic inflammation.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-5-8-15(9-6-12)11-17(19)18-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPSCOAPUVGVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)

![1-{[(4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5820078.png)





![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)

![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)
![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)